![molecular formula C12H18FNO B13317374 5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol](/img/structure/B13317374.png)
5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a fluorine atom at the 5th position and a 2-{1-[(2-methylpropyl)amino]ethyl} group attached to the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 5-fluoro-2-nitrophenol with 1-[(2-methylpropyl)amino]ethyl chloride under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Aplicaciones Científicas De Investigación
5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance the compound’s binding affinity through electronic effects. The 2-{1-[(2-methylpropyl)amino]ethyl} group can interact with hydrophobic pockets in the target protein, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol
- 5-Fluoro-2-{1-[(2-ethylpropyl)amino]ethyl}phenol
- 5-Fluoro-2-{1-[(2-methylbutyl)amino]ethyl}phenol
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity, while the 2-{1-[(2-methylpropyl)amino]ethyl} group provides specific interactions with molecular targets.
Propiedades
Fórmula molecular |
C12H18FNO |
|---|---|
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
5-fluoro-2-[1-(2-methylpropylamino)ethyl]phenol |
InChI |
InChI=1S/C12H18FNO/c1-8(2)7-14-9(3)11-5-4-10(13)6-12(11)15/h4-6,8-9,14-15H,7H2,1-3H3 |
Clave InChI |
LEYIQYZTOGXOJX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(C)C1=C(C=C(C=C1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


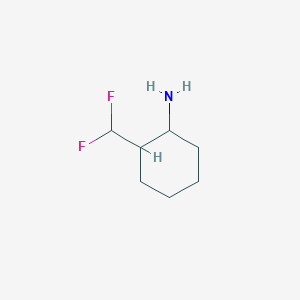
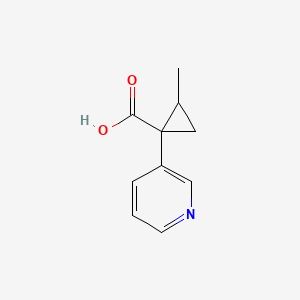
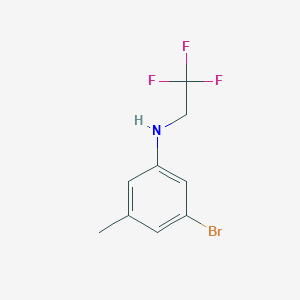
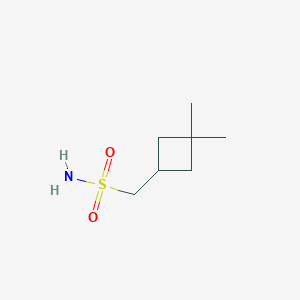
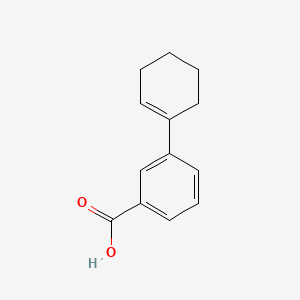
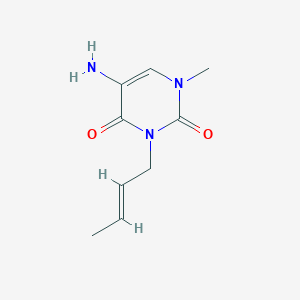
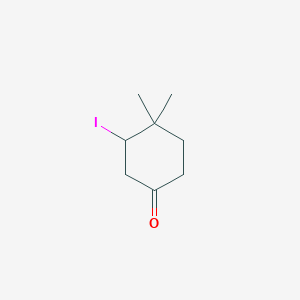
![1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine](/img/structure/B13317343.png)
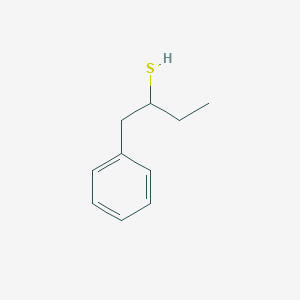
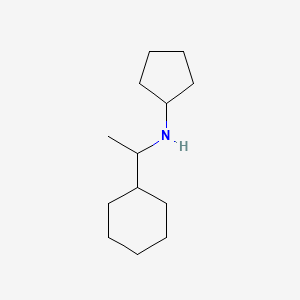
![3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13317360.png)
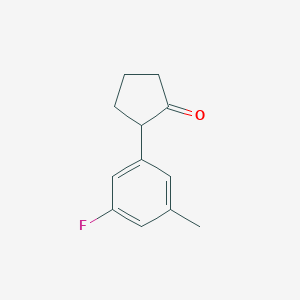
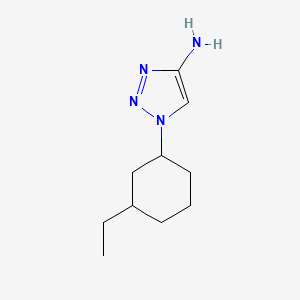
![2-[(3-Methylcyclopentyl)amino]butan-1-ol](/img/structure/B13317376.png)
